Cannabitriol (CBT, CAS 11003-36-4) is a highly oxidized minor phytocannabinoid characterized by its distinct vicinal triol molecular structure (C21H30O4). Unlike the highly lipophilic major cannabinoids such as Cannabidiol (CBD) or Δ9-Tetrahydrocannabinol (THC), CBT possesses additional hydroxyl groups that fundamentally alter its polarity and partition coefficient [1]. In industrial and research procurement, CBT is primarily sourced as a high-purity analytical reference standard for complex chromatographic profiling and as a specialized ligand for endocrine-modulating pharmacological research, where its lack of psychotropic activity and structural polarity provide a distinct functional baseline [2].
Non-psychoactive cannabinoid comparator for receptor profiling studies
Defined melting-point identity for analytical QC verification
Trihydroxylated scaffold supporting selective non-CB1/CB2 target engagement
Generic substitution in cannabinoid procurement frequently fails when buyers confuse true Cannabitriol (CBT) with Cannabicitran (often erroneously abbreviated as CBT or CBT-C) or attempt to use major cannabinoids like CBD as functional proxies. Cannabicitran is a cyclic ether, whereas true Cannabitriol features a vicinal diol/triol framework; substituting one for the other completely invalidates reverse-phase HPLC retention times and mass spectrometry fragmentation patterns [1]. Furthermore, substituting CBD or CBG for CBT in formulation or pharmacological assays fails because the major cannabinoids possess significantly higher lipophilicity (LogP > 5.7), which drastically alters aqueous solubility, bioavailability, and receptor target specificity, particularly rendering them useless for assays requiring targeted aromatase inhibition or high-polarity solvent compatibility [2].
Trihydroxylation and polarity diverge from Δ9-THC and CBD, altering target engagement
Weak CB1/CB2 affinity and lack of Gi/GIRK activation differentiate CBT from psychoactive cannabinoids
Unique interactions with aromatase, ER-α, and viral proteins may not transfer to other minor cannabinoids
Cannabitriol (CBT) is characterized by a vicinal triol structure that significantly reduces its lipophilicity compared to major cannabinoids. While Cannabidiol (CBD) and Cannabigerol (CBG) exhibit high lipophilicity (LogP values of 5.79 and 6.74, respectively) that restricts their aqueous solubility and bioavailability, CBT maintains a LogP of less than 5.0 [1]. This structural polarity shift prevents the heavy accumulation in sebaceous glands typical of CBD and enables more efficient integration into hydrophilic delivery systems without requiring extensive lipid carrier networks[2].
| Evidence Dimension | Partition Coefficient (LogP) and Lipophilicity |
| Target Compound Data | Cannabitriol (CBT): LogP < 5.0 (compliant with Lipinski's rule of five) |
| Comparator Or Baseline | Cannabidiol (CBD): LogP = 5.79; Cannabigerol (CBG): LogP = 6.74 |
| Quantified Difference | Reduction in LogP by ~0.8 to 1.7 units, indicating exponentially higher aqueous solubility. |
| Conditions | Computational and physicochemical profiling for drug-likeness and formulation. |
Procuring CBT allows formulation scientists to develop aqueous-compatible cannabinoid products that bypass the severe solubility bottlenecks of standard CBD or CBG.
In quality control and stability testing of cannabis-derived products, tracking the degradation of Δ9-THC is critical. Cannabitriol (CBT) serves as a direct, quantifiable oxidation product of THC. Because its highly polar triol structure provides a distinct, earlier retention time in reverse-phase HPLC compared to the highly lipophilic THC and Cannabicitran (CBT-C), it prevents co-elution artifacts [1]. Procuring authentic CBT reference standards allows laboratories to accurately quantify THC degradation pathways that cannot be monitored using generic CBD or CBN standards.
| Evidence Dimension | Chromatographic resolution and degradation tracking |
| Target Compound Data | Cannabitriol (CBT): Distinct early-eluting polar metabolite of THC oxidation |
| Comparator Or Baseline | Cannabinol (CBN) or Cannabicitran (CBT-C): Later-eluting or alternative degradation pathways |
| Quantified Difference | Provides baseline resolution in RP-HPLC from lipophilic cannabinoids, enabling precision quantification of specific oxidative degradation. |
| Conditions | Reverse-phase HPLC-UV stability testing of THC extracts. |
Essential for analytical laboratories and QC managers who must precisely quantify the shelf-life and oxidative breakdown of THC products.
Unlike major cannabinoids that primarily target the central nervous system, Cannabitriol (CBT) demonstrates distinct endocrine-modulating properties. While Δ9-THC acts as a strong partial agonist at the CB1 receptor (causing psychotropic effects), CBT exhibits negligible CB1 affinity. Instead, virtual screening and pharmacological profiling reveal that CBT functions as an estrogen receptor alpha (ER-α) antagonist and aromatase inhibitor [1]. This distinct receptor profile shifts its utility entirely away from psychotropic applications toward hormone-sensitive therapeutic research.
| Evidence Dimension | Receptor target specificity (ER-α vs. CB1) |
| Target Compound Data | Cannabitriol (CBT): ER-α antagonist and aromatase inhibitor with negligible CB1 affinity |
| Comparator Or Baseline | Δ9-THC: High CB1 receptor affinity (psychotropic) |
| Quantified Difference | Complete functional shift from central nervous system (CB1) agonism to peripheral endocrine (ER-α) antagonism. |
| Conditions | In vitro receptor binding and computational virtual screening assays. |
Researchers investigating hormone-sensitive conditions must procure CBT to avoid the confounding psychotropic effects of THC.
Because CBT maintains a LogP of less than 5.0, it is highly suited for researchers developing aqueous-based delivery systems or hydrophilic topical formulations. Unlike CBD or CBG, which require heavy lipid carriers and tend to accumulate in sebaceous glands, CBT's enhanced polarity allows for improved bioavailability in water-rich matrices[1].
Analytical laboratories and quality control managers must procure CBT as a certified reference standard to monitor the oxidative degradation of Δ9-THC in commercial products. Its distinct early-eluting profile in reverse-phase HPLC prevents co-elution with lipophilic cannabinoids, ensuring accurate shelf-life stability tracking[2].
For pharmacological research targeting hormone-sensitive conditions, such as breast cancer models, CBT provides a non-psychotropic alternative to traditional cannabinoids. Its established activity as an ER-α antagonist and aromatase inhibitor makes it the precise compound of choice over CB1-active analogs like THC[3].